molecular formula C15H14N4O5S2 B4787150 2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE

2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4787150
M. Wt: 394.4 g/mol
InChI Key: SSKQITCMWRCWOQ-UHFFFAOYSA-N
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Description

2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzisothiazole ring, a hydrazino group, and a benzenesulfonamide moiety, making it a subject of interest in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the benzisothiazole ring. One common method involves the reaction of o-aminothiophenol with chloroacetic acid, followed by cyclization to form the benzisothiazole core . The hydrazino group is then introduced through a reaction with hydrazine hydrate under controlled conditions . Finally, the benzenesulfonamide moiety is attached using sulfonyl chloride derivatives in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzisothiazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The hydrazino group may also play a role in forming hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-[[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]carbamoyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S2/c1-16-25(21,22)13-9-5-3-7-11(13)15(20)18-17-14-10-6-2-4-8-12(10)26(23,24)19-14/h2-9,16H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKQITCMWRCWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1C(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]CARBONYL}-N-METHYL-1-BENZENESULFONAMIDE

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